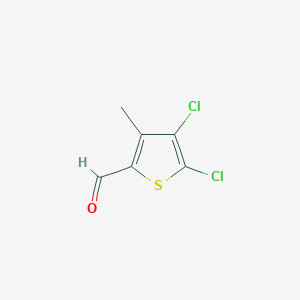![molecular formula C17H21N3O5 B13675023 tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient method includes the following steps :
Dianion Alkylation: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation.
Cyclization: The alkylated product is then cyclized to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed using reagents like Raney Nickel to modify the nitro group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .
Scientific Research Applications
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Industry: The compound’s stability and reactivity make it useful in industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, potentially inhibiting or activating biological pathways. The nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
1’-tert-Butoxycarbonyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: Similar in structure but with different functional groups.
Spirotryprostatin A: Known for its microtubule assembly inhibition.
Spirotryprostatin B: Also inhibits microtubule assembly but has a different substitution pattern.
The uniqueness of tert-Butyl 7-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific nitro and tert-butyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 7-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-9-7-17(8-10-19)11-5-4-6-12(20(23)24)13(11)18-14(17)21/h4-6H,7-10H2,1-3H3,(H,18,21) |
InChI Key |
PZYCGWCNTRHBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


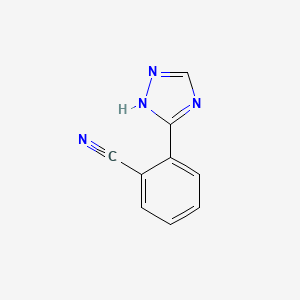

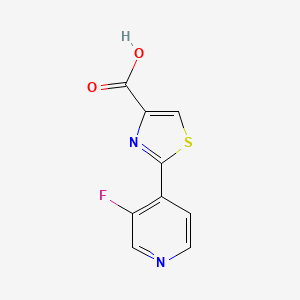
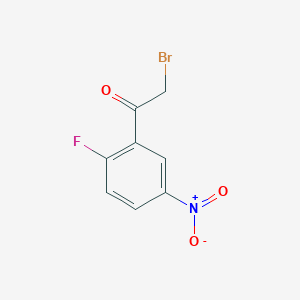
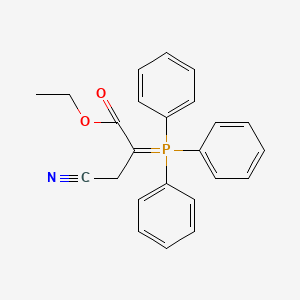
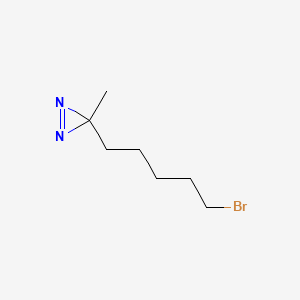

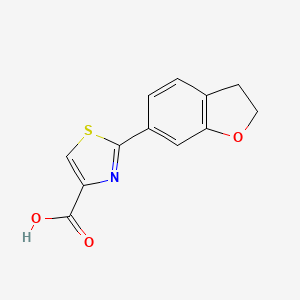
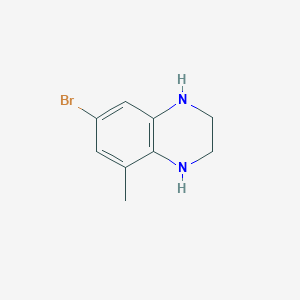


![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)

